molecular formula C31H46O3 B13746385 2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate

2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate

Cat. No.: B13746385
M. Wt: 466.7 g/mol
InChI Key: ALLKLCXORQNSER-UHFFFAOYSA-N
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Description

2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate is a heterocyclic organic compound known for its stability and unique chemical properties. It is often used in research and industrial applications due to its antioxidant and stabilizing characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 2,4-di-tert-pentylphenol. The acylation reagent used is thionyl chloride (SOCl2), and the reaction is carried out in a one-pot method. The optimal conditions include a molar ratio of 3,5-di-tert-butyl-4-hydroxybenzoic acid to 2,4-di-tert-pentylphenol of 1:1.1, a reaction temperature of 70°C, and a reaction time of 11 hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .

Scientific Research Applications

2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate exerts its effects primarily involves its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are those related to oxidative stress and cellular protection .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 2,6-Di-tert-butylphenol
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Uniqueness

2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate is unique due to its specific combination of tert-butyl and tert-pentyl groups, which provide enhanced stability and antioxidant properties compared to similar compounds. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .

Properties

Molecular Formula

C31H46O3

Molecular Weight

466.7 g/mol

IUPAC Name

[2,4-bis(2-methylbutan-2-yl)phenyl] 3,5-ditert-butyl-4-hydroxybenzoate

InChI

InChI=1S/C31H46O3/c1-13-30(9,10)21-15-16-25(22(19-21)31(11,12)14-2)34-27(33)20-17-23(28(3,4)5)26(32)24(18-20)29(6,7)8/h15-19,32H,13-14H2,1-12H3

InChI Key

ALLKLCXORQNSER-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)CC

Origin of Product

United States

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